molecular formula C18H12ClN3O3 B7704539 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol CAS No. 713092-44-5

3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol

Cat. No.: B7704539
CAS No.: 713092-44-5
M. Wt: 353.8 g/mol
InChI Key: GAPVTFHQFJPGQZ-UHFFFAOYSA-N
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Description

3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol is a complex organic compound that features a quinoline core substituted with a methoxy group and a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl group

Properties

IUPAC Name

3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-methoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3/c1-24-11-6-7-15-10(8-11)9-13(17(23)20-15)16-21-18(25-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPVTFHQFJPGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with cyanogen bromide under basic conditions to form 2-chlorophenyl-1,2,4-oxadiazole.

    Quinoline core synthesis: The quinoline core can be synthesized via the Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling of the two moieties: The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-hydroxyquinolin-2-ol.

    Reduction: 3-(5-(2-aminophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol involves its interaction with various molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell walls in antimicrobial applications. The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-hydroxyquinolin-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-ethoxyquinolin-2-ol: Similar structure but with an ethoxy group instead of a methoxy group.

    3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol can influence its electronic properties and reactivity, making it unique compared to its analogs. This can affect its binding affinity to biological targets and its overall pharmacological profile.

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